ATP (disodium salt)

Enzyme Kinetics Na⁺/K⁺-ATPase Inhibitor Profiling

Adenosine 5′-triphosphate disodium salt (ATP disodium salt, CAS 987-65-5) is a stable, water-soluble nucleotide salt with molecular formula C₁₀H₁₄N₅Na₂O₁₃P₃ and molecular weight 551.14 g/mol. Commercial reagent-grade preparations typically specify purity ≥98–99% (HPLC), solubility ≥50–100 mg/mL in water, and recommended storage at −20°C.

Molecular Formula C10H14N5Na2O13P3
Molecular Weight 551.14 g/mol
Cat. No. B10831812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP (disodium salt)
Molecular FormulaC10H14N5Na2O13P3
Molecular Weight551.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyTTWYZDPBDWHJOR-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Disodium Salt for Research Procurement: Chemical Identity and Baseline Specifications


Adenosine 5′-triphosphate disodium salt (ATP disodium salt, CAS 987-65-5) is a stable, water-soluble nucleotide salt with molecular formula C₁₀H₁₄N₅Na₂O₁₃P₃ and molecular weight 551.14 g/mol . Commercial reagent-grade preparations typically specify purity ≥98–99% (HPLC), solubility ≥50–100 mg/mL in water, and recommended storage at −20°C . This compound serves as the universal phosphate donor for kinase reactions and the endogenous agonist for purinergic P2 receptors .

Why ATP Salt Form Selection Determines Experimental Outcomes: Disodium vs. Magnesium vs. Dipotassium


ATP salts are not functionally interchangeable. The counterion dictates solubility, freeze-thaw stability, metal chelation behavior, and whether the compound serves as a substrate or an inhibitor in enzymatic systems. ATP disodium salt provides a defined, metal-free nucleotide source that enables precise experimental control over divalent cation concentrations [1]. In contrast, ATP magnesium salt formulations exhibit precipitation upon freeze-thaw cycling and require separate titration protocols [2]. Critically, free ATP (uncomplexed with Mg²⁺) acts as a competitive inhibitor of Na⁺/K⁺-ATPase with a Ki of 0.253 mM, whereas the MgATP complex is the true substrate with Km ≈ 0.5 mM [3]. Procurement of the correct salt form directly impacts assay reproducibility, kinetic parameter determination, and data interpretability.

ATP Disodium Salt: Quantitative Differentiation Evidence Against Comparators


ATP Disodium Salt as a Competitive Inhibitor of Na⁺/K⁺-ATPase: Free ATP vs. MgATP Complex

In Na⁺/K⁺-ATPase assays under mimetic physiological conditions (310.15 K, pH 7.4), the MgATP complex functions as the true substrate with a Michaelis constant (Km) of approximately 0.5 mM. Free ATP (the species present when using ATP disodium salt without added Mg²⁺) acts as a competitive inhibitor with an inhibition constant (Ki) of 0.253 mM [1]. This demonstrates that ATP disodium salt, when used without stoichiometric Mg²⁺ supplementation, transitions from substrate to inhibitor in this enzyme system.

Enzyme Kinetics Na⁺/K⁺-ATPase Inhibitor Profiling Thermokinetic Analysis

Enhanced Analytical Sensitivity in Firefly Luciferase Bioluminescence Assays with ATP Disodium Salt

In firefly luciferase-based bioluminescent detection systems, the use of ATP disodium salt in the presence of cationic liposomes containing stearylamine reduces the detection limit to 1.0 pM in aqueous standard solutions. This represents a five-fold improvement in sensitivity compared to assays conducted in water alone [1]. In contrast, anionic and zwitterionic liposomes produced bioluminescent intensities approximately equivalent to water-only conditions [1].

Bioluminescence ATP Detection Analytical Chemistry Liposome-Assisted Assays

ATP Disodium Salt vs. ATP Dipotassium: Procurement-Driven Counterion Selection

ATP disodium salt (CAS 987-65-5, MW 551.14) and ATP dipotassium salt (CAS 42373-41-1, MW 585.38) represent two commercially available ATP salt forms . The disodium salt is the standard form supplied for kinase assays and bioluminescence applications, with established protocols for in situ conversion to MgATP via equimolar MgCl₂ addition [1]. The dipotassium salt, while functionally similar as an endogenous metabolite source, has a higher molecular weight and distinct solubility and ionic strength characteristics due to the potassium counterion .

Reagent Procurement Salt Form Selection Molecular Biology Kinase Assays

P2X Receptor Subtype-Specific Potency of ATP Disodium Salt

ATP disodium salt activates P2X receptor subtypes with distinct potency profiles: EC₅₀ values are 0.60 μM (P2X1), 1.3 μM (P2X3), 9.1 μM (P2X4), and 0.5 μM (P2X5) . This subtype selectivity contrasts with synthetic agonists such as BzATP, which exhibits 5- to 30-fold greater potency at P2X7 receptors (human P2X7 EC₅₀ = 0.7 μM for BzATP vs. ATP EC₅₀ ≈ 309 μM) [1][2]. The differential potency profile of ATP disodium salt across P2X subtypes enables receptor discrimination in native tissue preparations.

Purinergic Signaling P2X Receptors Ion Channels Receptor Pharmacology

P2Y2 Receptor Agonist Activity of ATP Disodium Salt in Human Astrocytoma Cells

In functional assays measuring inositol phosphate accumulation in 1321N1 human astrocytoma cells stably expressing human P2Y2 purinoceptors, ATP disodium salt exhibits agonist activity with an EC₅₀ of 0.085 μM . This high potency at P2Y2 contrasts with the compound's activity at P2X4 (EC₅₀ = 9.1 μM), demonstrating that ATP disodium salt discriminates between ionotropic P2X and metabotropic P2Y receptor families by approximately two orders of magnitude in this cellular context .

P2Y Receptors GPCR Signaling Inositol Phosphate Accumulation Purinergic Pharmacology

Freeze-Thaw Stability: ATP Disodium Salt vs. ATP-Magnesium Formulations

ATP-magnesium stock solutions (prepared by mixing ATP with MgCl₂) exhibit precipitation upon freeze-thaw cycling, necessitating separate preparation and titration of ATP disodium salt and MgCl₂ solutions immediately prior to use [1]. In contrast, ATP disodium salt stock solutions (500 mM in H₂O, neutralized with KOH to pH 7) can be aliquoted, frozen at −80°C, and thawed without precipitation, enabling consistent, reproducible titrations in high-resolution respirometry experiments [1][2].

Reagent Stability Stock Solution Preparation Mitochondrial Respiration Reproducibility

ATP Disodium Salt: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Resolution Respirometry and Mitochondrial Function Studies Requiring Freeze-Thaw Stable ATP Stocks

Investigators conducting high-resolution respirometry (HRR) for mitochondrial function analysis should procure ATP disodium salt rather than pre-formulated ATP-Mg mixtures. The disodium salt enables preparation of 500 mM stock solutions that can be aliquoted and stored at −80°C without precipitation upon thawing . In contrast, ATP-Mg formulations precipitate after freeze-thaw cycles, requiring separate preparation of ATP and MgCl₂ solutions immediately before each experiment . This stability advantage directly supports reproducible titrations in O2k-chamber experiments where consistent ATP delivery is critical for quantifying ATPase activity in mitochondrial preparations .

Ultrasensitive Bioluminescence ATP Detection Assays

For firefly luciferase-based bioluminescence assays requiring maximum analytical sensitivity (e.g., bacterial contamination monitoring, cell viability quantification at low cell numbers), ATP disodium salt in combination with cationic liposomes achieves a detection limit of 1.0 pM—a five-fold improvement over water-only assay conditions . This sensitivity enhancement directly impacts the lower limit of detection and enables quantification at the single-cell level when combined with ATP amplification strategies .

Kinase Assays Requiring Controlled Mg²⁺ Titration for Accurate Km Determination

In protein kinase assays where accurate determination of Km for ATP is required, ATP disodium salt is the preferred procurement choice because it provides a metal-free nucleotide source. Most kinases require the MgATP complex as the true substrate; ATP disodium salt enables precise, user-controlled addition of MgCl₂ to achieve desired Mg²⁺:ATP ratios (typically 1:1 for kinase assays) . This approach avoids the precipitation issues associated with pre-formulated ATP-Mg stocks and ensures consistent substrate availability across assay replicates .

P2Y2 Receptor Signaling Studies in Immune and Inflammatory Models

For investigations focused on P2Y2 purinoceptor-mediated signaling—including neutrophil chemotaxis, epithelial secretion, and inflammatory cytokine release—ATP disodium salt provides potent agonist activity with an EC₅₀ of 0.085 μM in human astrocytoma cells expressing P2Y2 receptors . This high potency at P2Y2 (approximately 107-fold greater than at P2X4 receptors, EC₅₀ = 9.1 μM) enables sensitive detection of P2Y2-dependent responses while minimizing confounding activation of certain P2X subtypes .

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